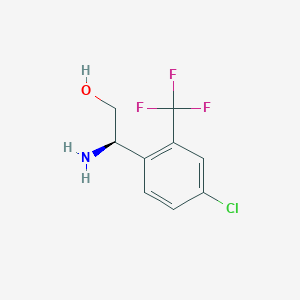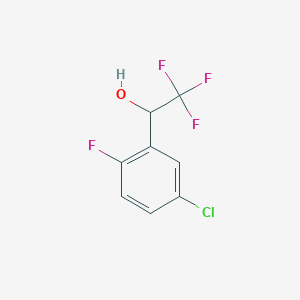
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the benzene ring through electrophilic aromatic substitution reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reduction: Conversion of the intermediate compounds to the benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of fully reduced alkanes.
Substitution: Formation of substituted benzyl alcohols with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
- 2-(Trifluoromethyl)benzyl Alcohol
- 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Acetate
Uniqueness
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C8H5ClF4O |
|---|---|
Peso molecular |
228.57 g/mol |
Nombre IUPAC |
1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H |
Clave InChI |
UDBZOUPLKIQCNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


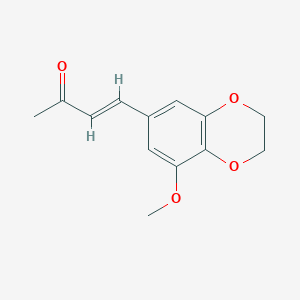

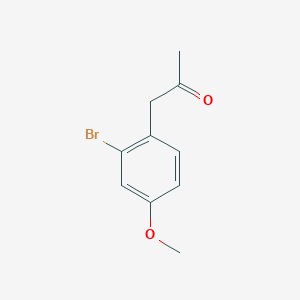
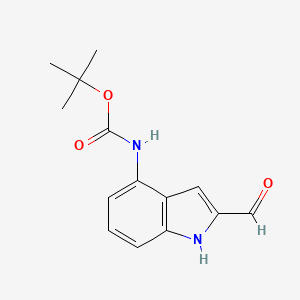
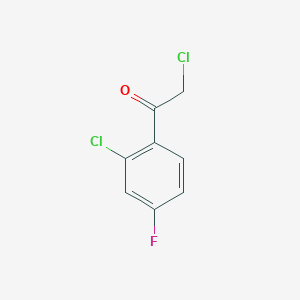
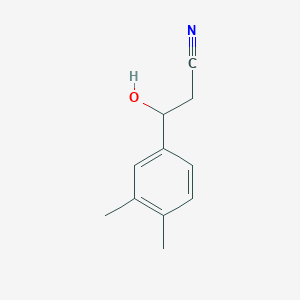
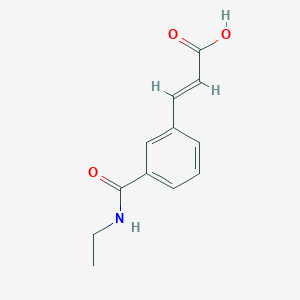
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
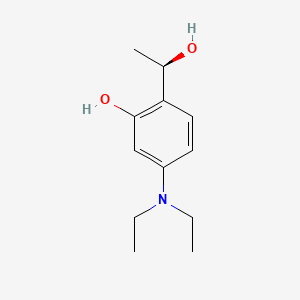

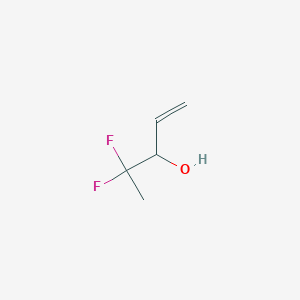
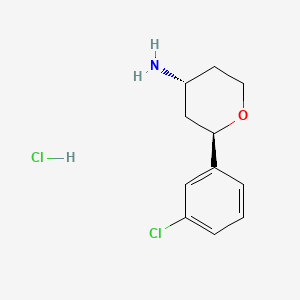
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)
